molecular formula C10H10ClFO B2482365 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane CAS No. 2418719-68-1

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane

Cat. No. B2482365
CAS RN: 2418719-68-1
M. Wt: 200.64
InChI Key: VTWGNIOSHIDBOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorine and chlorine-substituted compounds involves multistep reactions starting from various precursors. For example, compounds with similar structures have been synthesized through reactions involving halogenated precursors and specific catalysts or conditions to achieve the desired substitution pattern and molecular framework (Paleta, Volkov, & Hetflejš, 2000). These methods often utilize strategic halogenation and cyclization steps to construct the core structure, including the fluorooxetane or chloromethyl groups.

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, such as various halogen-substituted compounds, is typically performed using techniques like X-ray crystallography, NMR, and DFT calculations. These studies provide detailed insights into the geometry, bond lengths, and angles, highlighting the influence of substituents on the overall molecular conformation (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar fluorinated or chlorinated compounds demonstrate a range of reactivities, such as nucleophilic substitutions and conjugate additions, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for further functionalization of the core structure and for modifying the compound's properties for specific applications (Paleta et al., 2000).

Scientific Research Applications

Photodehalogenation Studies

Research has shown that the photodehalogenation of fluoro or chlorobenzene derivatives can smoothly generate triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, indicating the significance of the direct effect of substituents. This process may involve compounds like 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane and provides a path for understanding the photostabilizing effect, potentially useful in designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Complex Formation with Metal Ions

Another area of research involves the synthesis of ligands derived from compounds like 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane and their subsequent complex formation with metal ions. The formation of these complexes and their characterization through various spectroscopic methods is significant for understanding the interactions and potential applications in areas such as catalysis or materials science (Şekerci, 2000).

Antimicrobial Applications

Compounds synthesized from 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, such as various substituted thioflavones, have demonstrated significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the current context of increasing antibiotic resistance (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

Photophysical Characterization in Biomedical Applications

In the field of photophysical chemistry, derivatives of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane have been utilized to study the photophysical properties of chlorins, which are essential for their application as photosensitizers or fluorophores in biological systems. The high water solubility and photophysical properties of these compounds make them suitable for a wide range of biomedical applications (Borbas, Chandrashaker, Muthiah, Kee, Holten, & Lindsey, 2008).

properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-3-fluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGNIOSHIDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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